2-(1H-benzimidazol-1-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide
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Overview
Description
This chemical compound belongs to a class of benzimidazole derivatives, which are known for their diverse pharmacological properties. The specific compound you're inquiring about has been the subject of various studies, focusing on its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of related benzimidazole compounds often involves multi-step reactions, starting with key precursors like 2-aminobenzimidazole or 1H-benzimidazol-2-yl ethanone, followed by further functionalization. The synthesis process typically yields compounds with significant biological activities (S. Ch, 2022).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including the one , is characterized by a benzimidazole ring system that is often nearly planar. The precise arrangement of atoms and functional groups in these molecules is crucial for their biological activity. X-ray crystallography is a common method used to elucidate these structures (S. Özbey, C. Kuş, H. Göker, 2001).
Chemical Reactions and Properties
Benzimidazole compounds, including this specific chemical, undergo various chemical reactions due to their functional groups. These reactions can alter their chemical properties and bioactivity. For instance, the insertion of different substituents can lead to the formation of novel derivatives with unique properties (F. Karcı, A. Demirçalı, 2006).
Physical Properties Analysis
The physical properties of benzimidazole derivatives are influenced by their molecular structure. Factors such as solubility, melting point, and crystal structure are essential for their formulation and application. These properties are often determined using various analytical techniques (B. Janardhan, B. Srinivas, B. Rajitha, Á. Péter, 2014).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interaction with biological targets are key to understanding the applications of benzimidazole derivatives. Studies have shown that modifications in the benzimidazole structure can significantly impact these properties, influencing their potential uses (R. Ife, C. Dyke, D. Keeling, E. Meenan, M. Meeson, M. Parsons, C. Price, C. Theobald, A. Underwood, 1989).
Scientific Research Applications
Synthesis and Biological Activity
The compound's derivatives have been explored for their antinociceptive, antimicrobial, anti-inflammatory, and antitumor activities. For instance, derivatives synthesized for antinociceptive studies demonstrated potent activity comparable to aspirin, with specific derivatives showing more potent effects than others (Nacak, Dogruer, & Şahin, 1999). Another study focused on the synthesis of heterocycles incorporating a thiadiazole moiety to assess their insecticidal properties against the cotton leafworm, revealing the potential for agricultural applications (Fadda et al., 2017).
In the realm of anti-inflammatory and analgesic research, novel compounds derived from visnaginone and khellinone exhibited significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting their utility in medical research (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Moreover, innovative benzimidazole derivatives have been synthesized and tested for antiproliferative activity against various cancer cell lines, with some compounds demonstrating notable efficacy (Nowicka et al., 2015).
Antimicrobial Applications
Research into antimicrobial applications has led to the synthesis of compounds exhibiting potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This highlights the compound's potential in developing new antimicrobial agents (Zhang et al., 2015).
Antioxidant Activities
The exploration of antioxidant activities is another area of interest. Studies on coordination complexes constructed from related chemical structures have shown significant antioxidant activity, illustrating the compound’s potential in oxidative stress-related research (Chkirate et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c27-19(12-26-14-24-15-3-1-2-4-16(15)26)21-6-5-20-17-11-18(23-13-22-17)25-7-9-28-10-8-25/h1-4,11,13-14H,5-10,12H2,(H,21,27)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRNKSXUMWHCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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